molecular formula C34H47NS B054710 1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane CAS No. 117736-18-2

1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane

Cat. No. B054710
M. Wt: 501.8 g/mol
InChI Key: GBOGSORKZCCKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane, commonly known as HHC, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHC belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.

Mechanism Of Action

HHC exerts its effects by binding to the cannabinoid receptors in the body. These receptors are found in the brain, immune system, and other organs, and play a crucial role in regulating various physiological processes. By binding to these receptors, HHC can modulate the activity of various signaling pathways, leading to its analgesic and other therapeutic effects.

Biochemical And Physiological Effects

In addition to its analgesic effects, HHC has been shown to have a range of other biochemical and physiological effects. Studies have shown that HHC can attenuate inflammation, reduce oxidative stress, and improve cognitive function. These effects make HHC a promising candidate for the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using HHC in scientific research is its potency. HHC has been shown to be several times more potent than THC, the primary psychoactive component of cannabis. This makes it easier to study the effects of cannabinoids on various physiological processes. However, one of the limitations of using HHC in lab experiments is its potential toxicity. Studies have shown that HHC can be toxic at high doses, which may limit its therapeutic potential.

Future Directions

There are several areas of future research that could be explored regarding HHC. One potential direction is the development of HHC analogs with improved therapeutic properties and reduced toxicity. Another area of research could be the investigation of the potential use of HHC in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of HHC and its potential interactions with other drugs.

Synthesis Methods

The synthesis of HHC involves the reaction of 4-(trans-4-heptylcyclohexyl)phenyl)boronic acid with trans-4-(4-isothiocyanatophenyl)cyclohexylamine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain pure HHC.

Scientific Research Applications

HHC has been the subject of various scientific studies due to its potential therapeutic applications. One of the primary areas of research has been the potential use of HHC as an analgesic. Studies have shown that HHC has potent analgesic effects, making it a promising candidate for the treatment of chronic pain.

properties

CAS RN

117736-18-2

Product Name

1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane

Molecular Formula

C34H47NS

Molecular Weight

501.8 g/mol

IUPAC Name

1-(4-heptylcyclohexyl)-4-[2-[4-(4-isothiocyanatophenyl)cyclohexyl]ethyl]benzene

InChI

InChI=1S/C34H47NS/c1-2-3-4-5-6-7-27-10-16-30(17-11-27)31-18-12-28(13-19-31)8-9-29-14-20-32(21-15-29)33-22-24-34(25-23-33)35-26-36/h12-13,18-19,22-25,27,29-30,32H,2-11,14-17,20-21H2,1H3

InChI Key

GBOGSORKZCCKOJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3CCC(CC3)C4=CC=C(C=C4)N=C=S

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC3CCC(CC3)C4=CC=C(C=C4)N=C=S

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.